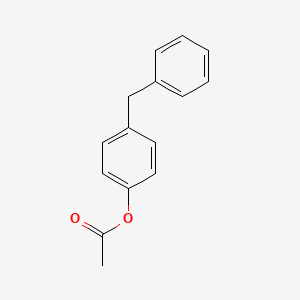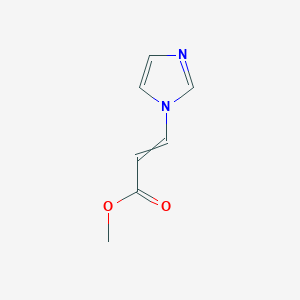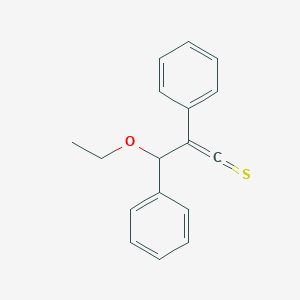![molecular formula C19H18Cl2O6 B14362916 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) CAS No. 90777-47-2](/img/structure/B14362916.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,4,8,10-Tetraoxaspiro[55]undecane-3,9-diyl)bis(2-chlorophenol) is a complex organic compound characterized by its unique spiro structure This compound features a central spiro atom linking two alicyclic rings, each comprising five atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with 2,4,8,10-tetraoxaspiro[5.5]undecane. The reaction is carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents include strong acids like boron trifluoride diethyl etherate .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of catalysts and elevated temperatures to ensure complete conversion and high yields. The reaction is often carried out in bulk with catalysts such as dichlorotris(triphenylphosphine)ruthenium(II) and sodium carbonate .
化学反応の分析
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
科学的研究の応用
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release formulations.
Industry: Utilized in the production of polyesters for food contact materials.
作用機序
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorophenol groups, which can participate in electrophilic and nucleophilic reactions. These interactions can influence molecular pathways involved in polymerization and crosslinking processes .
類似化合物との比較
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Known for its use in radical emulsion copolymerization.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the synthesis of biodegradable polyorthoesters.
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) is unique due to its dual chlorophenol groups, which enhance its reactivity and potential applications in various fields. Its ability to form stable spiro structures makes it particularly valuable in polymer chemistry and materials science.
特性
CAS番号 |
90777-47-2 |
|---|---|
分子式 |
C19H18Cl2O6 |
分子量 |
413.2 g/mol |
IUPAC名 |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C19H18Cl2O6/c20-13-5-11(1-3-15(13)22)17-24-7-19(8-25-17)9-26-18(27-10-19)12-2-4-16(23)14(21)6-12/h1-6,17-18,22-23H,7-10H2 |
InChIキー |
QTCIJDAUFCZDSM-UHFFFAOYSA-N |
正規SMILES |
C1C2(COC(O1)C3=CC(=C(C=C3)O)Cl)COC(OC2)C4=CC(=C(C=C4)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)

silane](/img/structure/B14362925.png)

![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
